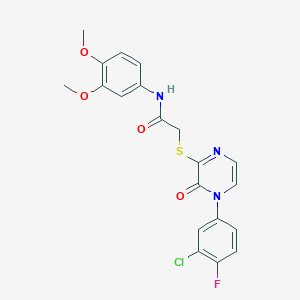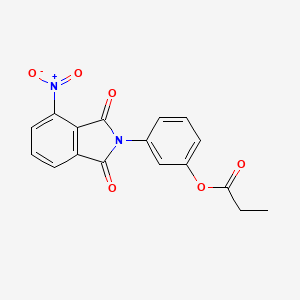
2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine is a useful research compound. Its molecular formula is C13H17N3O2S2 and its molecular weight is 311.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aurora Kinase Inhibitor
The compound 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine has been identified as a key structure in the development of Aurora kinase inhibitors. These inhibitors have potential applications in cancer treatment, as they can inhibit Aurora A, a protein kinase involved in the regulation of mitosis (ロバート ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Antagonists
Research has explored pyrazole derivatives, including structures similar to this compound, as cannabinoid receptor antagonists. These compounds have been used to understand the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, with potential applications in pharmacology and neuroscience (R. Lan et al., 1999).
κ-Opioid Receptor Antagonists
Similar compounds have been studied for their affinity as κ-opioid receptor (KOR) antagonists. These studies have implications in understanding the therapeutic potential of KOR antagonists in treating depression and addiction disorders (S. Grimwood et al., 2011).
Synthesis of Novel Molecules
The structure has been influential in synthesizing novel molecular entities. For example, its derivatives have been used in the synthesis of new molecules with potential applications in cancer treatment, highlighting the versatility of this chemical structure in medicinal chemistry (M. Al-Said et al., 2011).
Antimicrobial and Antifungal Activity
Derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities. These studies contribute to the development of new therapeutic agents for infectious diseases (T. I. El-Emary et al., 2005).
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-15-10-11(9-14-15)12-5-2-3-7-16(12)20(17,18)13-6-4-8-19-13/h4,6,8-10,12H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFKMYNWQMDVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2904830.png)
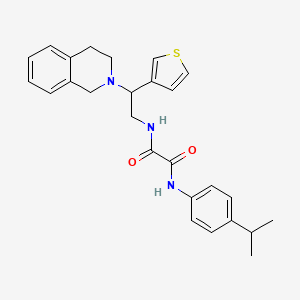
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)
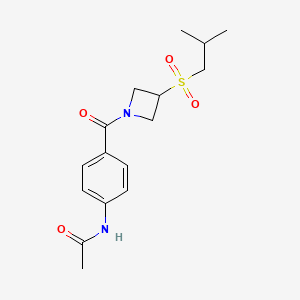
![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)

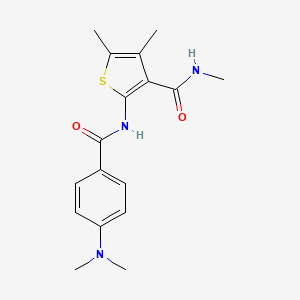
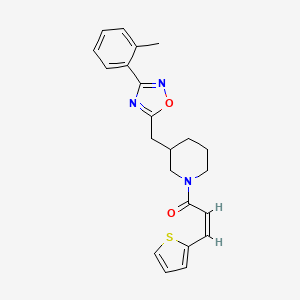
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)
